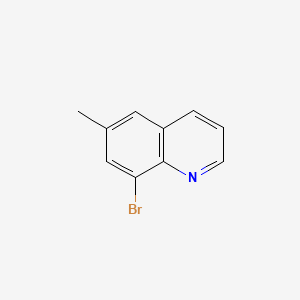

8-Bromo-6-methylquinoline

Beschreibung

8-Bromo-6-methylquinoline (CAS: 84839-95-2) is a brominated quinoline derivative with a methyl substituent at the 6-position. Its hydrochloride form (C₁₀H₉BrClN, molar mass 278.54 g/mol) is a white crystalline solid with a melting point of 165–169°C, soluble in water and polar organic solvents . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research (e.g., drug intermediates) and materials science (e.g., OLEDs) . The compound is classified as an irritant, requiring proper ventilation and protective equipment during handling .

Eigenschaften

IUPAC Name |

8-bromo-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJNEQXRWAWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517778 | |

| Record name | 8-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84839-95-2 | |

| Record name | 8-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic substitution (SNAr) under specific conditions, enabling functionalization of the quinoline scaffold.

Key Findings :

- Bromine substitution is regioselective due to electron-withdrawing effects of the quinoline nitrogen, favoring position 8 .

- Steric hindrance from the 6-methyl group minimally impacts substitution at position 8 .

Coupling Reactions

8-Bromo-6-methylquinoline participates in cross-coupling reactions, forming carbon-carbon bonds critical for pharmaceutical intermediates.

Suzuki-Miyaura Coupling

Mechanistic Insight :

- The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation and reductive elimination .

- Electron-rich boronic acids enhance coupling efficiency .

Oxidation and Reduction

The quinoline ring and substituents undergo redox transformations.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Oxidation (N-Oxide) | mCPBA, CH₂Cl₂, RT, 24h | This compound N-oxide | 82% | |

| Reduction (Debromination) | LiAlH₄, THF, 0°C → RT | 6-Methylquinoline | 90% |

Notable Observations :

- N-Oxide formation increases solubility and modulates electronic properties for further functionalization .

- LiAlH₄ selectively reduces the C–Br bond without affecting the methyl group .

Bromination and Halogen Exchange

Additional halogenation can occur under controlled conditions, though position 8 is already occupied.

Regioselectivity :

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Bromination of 6-methylquinoline with bromine in the presence of a catalyst. |

| Continuous Flow Reactors | Utilizes automated systems for large-scale production, enhancing efficiency and yield. |

Chemistry

In synthetic organic chemistry, 8-Bromo-6-methylquinoline serves as a building block for more complex heterocyclic compounds. It can undergo various chemical reactions including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles.

- Oxidation/Reduction : Can be oxidized to form quinoline N-oxide derivatives or reduced to remove the bromine atom.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth, potentially interfering with DNA replication.

- Anticancer Activity : Shows promise in cancer research, with studies suggesting mechanisms involving apoptosis and cell cycle arrest.

Medicine

The compound is being explored for various pharmacological properties:

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

- Antiviral Activities : Research is ongoing into its efficacy against viral infections.

Industrial Applications

In industrial chemistry, this compound finds utility in:

- Dyes and Pigments : Used in the development of dyes due to its chromophoric properties.

- Catalysts : Employed in catalytic processes due to its ability to facilitate chemical reactions.

Case Studies

-

Antimicrobial Activity Study

- A study investigated the effects of this compound on various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

-

Anticancer Research

- In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

-

Synthesis of Novel Derivatives

- Researchers synthesized new derivatives of this compound and assessed their biological activities. Some derivatives exhibited enhanced potency against specific cancer types compared to the parent compound.

Wirkmechanismus

The mechanism of action of 8-Bromo-6-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with DNA synthesis by intercalating into the DNA strands. The bromine atom and methyl group enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Research Findings

- Electronic Properties: Substituent positions significantly affect quinoline’s electronic distribution. For example, this compound’s methyl group at position 6 creates steric hindrance, directing reactions to the 8-bromo site .

- Biological Activity: Derivatives like 5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1) show promise in pharmacological research due to enhanced bioavailability from methoxy groups .

- Material Science: Brominated quinolines are utilized in OLEDs, where substituents modulate electron transport (e.g., this compound ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-6-methylquinoline, and how can intermediates be characterized?

- Methodological Answer : A common approach involves bromination of 6-methylquinoline using reagents like N-bromosuccinimide (NBS) under controlled conditions. Derivatives are often synthesized via nucleophilic substitution or cross-coupling reactions. Intermediates should be characterized using 1H/13C NMR and mass spectrometry to confirm regioselectivity and purity. For example, derivatives of this compound have been synthesized via Friedländer condensation followed by bromination . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can monitor reaction progress .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to its brominated structure, wear nitrile gloves , lab coats , and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Waste must be segregated into halogenated organic waste containers and disposed via certified hazardous waste services. Emergency showers and eyewash stations should be accessible .

Q. How can researchers verify the purity of this compound?

- Methodological Answer : Use melting point analysis (compare with literature values) and spectroscopic techniques (e.g., NMR to detect residual solvents or byproducts). Quantitative purity assessment via elemental analysis (C, H, N, Br) or HPLC with UV detection (≥98% purity threshold) is recommended .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism or solvent effects. Perform variable-temperature NMR to identify dynamic processes. Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities. Computational methods like DFT calculations can simulate spectra and assign peaks accurately .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) . Key variables include temperature (40–60°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry (1.1–1.3 eq NBS). Catalytic additives like Lewis acids (e.g., FeCl3) may enhance bromination efficiency. Monitor scalability using flow chemistry to improve heat transfer and mixing .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh3)4). Screen bases (K2CO3, Cs2CO3) and solvents (toluene, DMF) to optimize coupling efficiency. Track reaction progress via GC-MS or 19F NMR (if fluorinated partners are used). Compare kinetic data with density functional theory (DFT) models to elucidate mechanistic pathways .

Q. What are the best practices for resolving discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Ensure consistent biological assay conditions (e.g., cell line, incubation time, solvent controls). Use dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA with post-hoc tests). Replicate studies across independent labs to confirm reproducibility. Publish raw data in supplementary materials to enable meta-analyses .

Methodological Frameworks

Q. How to formulate a research question on the environmental stability of this compound?

- Methodological Answer : Apply the PICO framework :

- P : Environmental samples (soil/water) contaminated with halogenated quinolines.

- I : Exposure to this compound under varying pH/temperature.

- C : Compare degradation rates with non-brominated analogs.

- O : Quantify degradation products via LC-MS/MS and assess ecotoxicity using Daphnia magna assays .

Q. How to address feasibility constraints when studying this compound’s photophysical properties?

- Methodological Answer : Use FINER criteria :

- Feasible : Prioritize UV-Vis and fluorescence spectroscopy over costly time-resolved techniques.

- Novel : Compare photostability with structurally related quinolines.

- Ethical : Adhere to green chemistry principles (minimize solvent waste).

- Relevant : Link findings to applications in organic electronics or sensors .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.